molecular formula C19H21FN2O3S2 B2699606 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034300-28-0

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2699606
CAS No.: 2034300-28-0
M. Wt: 408.51
InChI Key: MEIMIZBFPKTVSK-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by:

  • A benzo[b]thiophen-3-yl group, a sulfur-containing fused aromatic ring system.
  • A dimethylaminoethyl chain linked to the thiophene ring.
  • A 3-fluoro-4-methoxybenzenesulfonamide moiety, featuring electron-withdrawing (fluoro) and electron-donating (methoxy) substituents.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S2/c1-22(2)17(15-12-26-19-7-5-4-6-14(15)19)11-21-27(23,24)13-8-9-18(25-3)16(20)10-13/h4-10,12,17,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIMIZBFPKTVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.

    Fluorination and methoxylation: These steps can be carried out using electrophilic fluorination reagents and methoxylation agents.

    Sulfonamide formation: This final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in hydrolysis and nucleophilic substitution reactions. Key reactions include:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide group undergoes cleavage to form sulfonic acid derivatives. For example:

    C18H18FN2O2SH2O/H+Benzo[b]thiophene derivative+3-Fluoro-4-methoxybenzenesulfonic acid\text{C}_{18}\text{H}_{18}\text{FN}_2\text{O}_2\text{S} \xrightarrow{\text{H}_2\text{O/H}^+} \text{Benzo[b]thiophene derivative} + \text{3-Fluoro-4-methoxybenzenesulfonic acid}

    Reaction rates depend on pH and temperature, with optimal cleavage observed at 80–100°C in 2M HCl.

  • Nucleophilic Substitution : The sulfonamide’s nitrogen can act as a leaving group in the presence of strong nucleophiles (e.g., amines, thiols). For instance, reaction with ethylenediamine yields diamino derivatives, enhancing water solubility .

Table 1: Sulfonamide Reactivity Comparisons

Reaction TypeConditionsProductYield (%)Reference
Acidic Hydrolysis2M HCl, 80°C, 6hSulfonic acid + Amine byproduct75–80
Nucleophilic AminationEthylenediamine, DMF, 60°CDiamino-sulfonamide analog65

Electrophilic Substitution on Benzo[b]Thiophene

The electron-rich benzo[b]thiophene ring undergoes electrophilic aromatic substitution (EAS) at the 5- and 7-positions. Notable reactions:

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups, forming mono- or di-substituted derivatives. Computational studies predict regioselectivity favoring the 5-position due to steric hindrance at the 7-position .

  • Halogenation : Bromination (Br₂/FeBr₃) yields 5-bromo derivatives, which serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Dimethylaminoethyl Side Chain Modifications

The tertiary amine in the dimethylaminoethyl chain facilitates:

  • Alkylation/Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing cationic character for potential antimicrobial applications.

  • Oxidation : Hydrogen peroxide oxidizes the amine to a nitroxide radical, useful in spin-labeling studies for probing molecular interactions.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed reactions:

  • Buchwald-Hartwig Amination : Coupling with aryl halides introduces aromatic amines at the benzo[b]thiophene position, broadening structural diversity .

  • Heck Reaction : Alkenylation at the 3-position of the benzo[b]thiophene enhances π-conjugation for optoelectronic applications .

Computational Insights

Molecular docking simulations reveal that sulfonamide derivatives of this compound exhibit strong binding affinity (ΔG = −9.2 kcal/mol) against bacterial dihydropteroate synthase (DHPS), a target in antimicrobial therapy. This interaction is stabilized by hydrogen bonding with Arg⁶³ and π-stacking with Phe⁴⁵ .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide bond, forming sulfonic acid and benzo[b]thiophene fragments.

  • Thermal Stability : Decomposition occurs at 220–240°C, confirmed by thermogravimetric analysis (TGA).

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Sulfonamide Derivatives with Triazole Cores ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share the sulfonamide group but incorporate a triazole-thione core instead of a benzo[b]thiophene. Key differences include:

  • Core Structure: Triazole-thiones exhibit tautomerism (thione vs. thiol forms), confirmed via IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
  • Substituents : The 2,4-difluorophenyl group in [7–9] introduces dual electron-withdrawing effects, whereas the target compound’s 3-fluoro-4-methoxybenzenesulfonamide balances electron withdrawal (fluoro) and donation (methoxy).
  • Synthesis : Both classes involve sulfonylation and nucleophilic additions, but the target compound’s benzo[b]thiophene incorporation likely requires specialized Friedel-Crafts or cross-coupling reactions absent in triazole synthesis .

Table 1: Structural and Spectral Comparison

Feature Target Compound Triazole-Thiones [7–9]
Core Benzo[b]thiophene 1,2,4-Triazole-thione
Sulfonamide Substituents 3-Fluoro, 4-methoxy 4-X-phenylsulfonyl (X = H, Cl, Br)
IR νC=S Absent 1247–1255 cm⁻¹
Tautomerism None Thione-thiol equilibrium

Pesticide Sulfonamides ()

Compounds like sulfentrazone (triazolone sulfonamide) and diflufenican (pyridinecarboxamide sulfonamide) highlight the diversity of sulfonamide applications:

  • Sulfentrazone : Contains a difluoromethyl-triazolone group, enhancing herbicidal activity via radical generation. The target compound lacks this reactive moiety, suggesting different mechanisms .
  • Diflufenican: Features a trifluoromethylphenoxy group, improving lipid solubility for pre-emergent herbicidal use. The target’s dimethylaminoethyl chain may instead enhance solubility in polar solvents .

Table 2: Functional Group Impact

Compound Key Functional Groups Application
Target Compound Benzo[b]thiophene, dimethylaminoethyl Undisclosed (likely medicinal)
Sulfentrazone Triazolone, difluoromethyl Herbicide
Diflufenican Pyridine, trifluoromethylphenoxy Herbicide

Thiophene-Based Sulfonamides ()

N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide shares a sulfonylanilino group and methoxy substituents with the target compound. Differences include:

  • Heterocycle: Thiophene vs. benzo[b]thiophene.
  • Substituents : The target’s 3-fluoro group enhances electronegativity compared to the chloro substituent in the thiophene derivative, affecting sulfonamide acidity (pKa) .

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry. Despite its structural complexity and potential, comprehensive studies detailing its biological activity remain limited. The following sections explore the compound's characteristics, potential biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₂N₂O₂S₂, with a molecular weight of 396.47 g/mol. This compound features a sulfonamide group, a difluorobenzenesulfonamide ring, and a dimethylaminoethyl side chain, which may influence its interactions with biological targets.

Potential Biological Activities

  • Antitumor Activity :
    • Compounds with similar structural motifs have been investigated for their cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have shown promising anticancer properties, indicating that this compound could exhibit similar activities due to its structural analogies .
  • Mechanisms of Action :
    • The biological activity of compounds like this one often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells. Studies have demonstrated that certain benzothiazole derivatives can inhibit cell proliferation and promote apoptosis in cancerous cells through various pathways, including the downregulation of inflammatory cytokines like IL-6 and TNF-α .

Research Findings

Although specific studies on this compound are scarce, related compounds provide insights into its potential effects:

CompoundActivityReference
Benzothiazole DerivativesAntitumor activity against A431 and A549 cell lines
Compound B7 (related structure)Induces apoptosis and inhibits cell migration
4-Ethyl-1H-benzo[b][1,4]diazepin-2(3H)-onesCytotoxicity against MCF-7 and HCT-116 cell lines

Case Studies

While direct case studies on this compound are lacking, the following examples illustrate the activity of structurally similar compounds:

  • Benzothiazole Compounds : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. These compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the benzothiazole nucleus can enhance therapeutic efficacy .
  • Sulfonamide Derivatives : Sulfonamide-based compounds have been extensively studied for their antibacterial and anticancer properties. Their ability to interact with various biological targets makes them valuable in drug development.

Q & A

Q. Advanced Research Focus

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve efficiency. For example, Suzuki-Miyaura coupling enhances benzo[b]thiophene derivatization .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to reduce side reactions and improve sulfonamide stability .
  • Temperature Control : Lower reaction temperatures (0–5°C) during sulfonylation minimize decomposition of the dimethylaminoethyl group .

What computational approaches predict the compound’s pharmacokinetic and receptor-binding properties?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate sulfonamide interactions with cytochrome P450 enzymes to assess metabolic stability and potential toxicity .
  • QSAR Modeling : Use substituent descriptors (e.g., Hammett σ values for fluorine/methoxy groups) to correlate structural features with solubility or logP .
  • Hybrid QM/MM Methods : Combine quantum mechanics (for sulfonamide electronic properties) and molecular mechanics (for protein flexibility) to refine binding affinity predictions .

How do substituent modifications (e.g., fluorine position, methoxy group) impact biological activity?

Q. Advanced Research Focus

  • Fluorine Substitution : The 3-fluoro group enhances electronegativity, improving sulfonamide hydrogen-bonding capacity with target proteins. Compare with 4-fluoro analogs to assess positional effects .
  • Methoxy Group : The 4-methoxy substituent increases lipophilicity, influencing membrane permeability. Replace with ethoxy or hydroxyl groups to study steric and electronic contributions .
  • SAR Studies : Test derivatives with halogen (Cl, Br) or trifluoromethyl groups at the benzo[b]thiophene 3-position to evaluate steric tolerance in receptor pockets .

What experimental designs mitigate biases in biological activity assessments?

Q. Advanced Research Focus

  • Blinded Assays : Use third-party labs for activity validation to reduce confirmation bias .
  • Positive/Negative Controls : Include known sulfonamide agonists/antagonists (e.g., celecoxib) to benchmark results .
  • Dose-Response Redundancy : Repeat assays at multiple concentrations (e.g., 1 nM–100 μM) to identify non-linear effects and outliers .

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